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Compound of Interest

1-(4-Cyanophenyl)-2,5-
Compound Name:
dimethylpyrrole

Cat. No.: B037570

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for
1-(4-Cyanophenyl)-2,5-dimethylpyrrole. Designed for researchers, scientists, and
professionals in drug development, this document delves into the nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering insights into
its structural confirmation and physicochemical properties. 1-(4-Cyanophenyl)-2,5-
dimethylpyrrole is a versatile building block in organic synthesis, with applications in materials
science and pharmaceutical research.[1] A thorough understanding of its spectroscopic
signature is paramount for its effective utilization in these fields.

Molecular Structure and Spectroscopic Overview

1-(4-Cyanophenyl)-2,5-dimethylpyrrole possesses a core structure consisting of a 2,5-
dimethylpyrrole ring attached to a 4-cyanophenyl group via the pyrrole nitrogen. This
arrangement of aromatic and heterocyclic moieties, along with the nitrile functional group, gives
rise to a distinct spectroscopic profile. This guide will dissect the *H NMR, 13C NMR, and mass
spectrometry data to provide a detailed structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules
by probing the magnetic properties of atomic nuclei. For 1-(4-Cyanophenyl)-2,5-
dimethylpyrrole, both 1H and 3C NMR provide critical information about the electronic
environment of the hydrogen and carbon atoms, respectively.
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'H NMR Spectroscopy

The *H NMR spectrum provides information on the number of different types of protons and
their neighboring environments.

Table 1: *H NMR Data for 1-(4-Cyanophenyl)-2,5-dimethylpyrrole

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
7.82 d, J=85Hz 2H H-3', H-5'
7.40 d,J=85Hz 2H H-2', H-6'
5.91 S 2H H-3, H-4
2.03 S 6H 2,5-CHs

Interpretation of the tH NMR Spectrum:

The *H NMR spectrum exhibits four distinct signals, consistent with the molecular structure of
1-(4-Cyanophenyl)-2,5-dimethylpyrrole.

» Aromatic Protons (Cyanophenyl Ring): The two doublets in the aromatic region are
characteristic of a para-substituted benzene ring. The downfield doublet at 7.82 ppm is
assigned to the protons ortho to the electron-withdrawing cyano group (H-3' and H-5"). The
upfield doublet at 7.40 ppm corresponds to the protons meta to the cyano group (H-2' and H-
6"). The coupling constant of 8.5 Hz is typical for ortho-coupling in a benzene ring.

» Pyrrole Protons: The singlet at 5.91 ppm, integrating to two protons, is assigned to the
equivalent protons at the 3 and 4 positions of the pyrrole ring. The singlet nature of this peak
is due to the symmetry of the 2,5-disubstituted pyrrole ring.

o Methyl Protons: The upfield singlet at 2.03 ppm, integrating to six protons, is attributed to the
two equivalent methyl groups at the 2 and 5 positions of the pyrrole ring.

Figure 1: *H NMR chemical shift assignments for 1-(4-Cyanophenyl)-2,5-dimethylpyrrole.
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3C NMR Spectroscopy

The 13C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: 13C NMR Data for 1-(4-Cyanophenyl)-2,5-dimethylpyrrole

Chemical Shift (6, ppm) Assignment
142.4 c-1'

133.2 C-3, C-5
128.8 C-2,C-5
126.3 Cc-2', C-6'
118.5 C=N

111.0 Cc-4'

107.0 C-3,C4

13.1 2,5-CHs

Interpretation of the 3C NMR Spectrum:

The 13C NMR spectrum displays eight signals, which is in agreement with the number of unique
carbon environments in the molecule.

o Aromatic and Pyrrole Carbons: The signals in the downfield region (100-150 ppm)
correspond to the sp2 hybridized carbons of the aromatic and pyrrole rings. The quaternary
carbon C-1' attached to the nitrogen is observed at 142.4 ppm. The carbons of the
cyanophenyl ring (C-2', C-3', C-5', C-6") and the pyrrole ring (C-2, C-3, C-4, C-5) are found in
the range of 107.0 to 133.2 ppm. The signal at 128.8 ppm is assigned to the substituted
carbons of the pyrrole ring (C-2 and C-5), while the signal at 107.0 ppm is assigned to the
unsubstituted carbons (C-3 and C-4).

 Nitrile Carbon: The signal for the nitrile carbon (C=N) appears at 118.5 ppm, which is a
characteristic chemical shift for this functional group.
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» Methyl Carbons: The upfield signal at 13.1 ppm is attributed to the equivalent carbons of the
two methyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The data presented here is from Gas Chromatography-Mass Spectrometry (GC-
MS).[2]

Table 3: Mass Spectrometry Data for 1-(4-Cyanophenyl)-2,5-dimethylpyrrole

m/z Interpretation

196 [M]* (Molecular ion)

181 [M - CHs]*

95 [CeHaN]* (2,5-dimethylpyrrole fragment)

Interpretation of the Mass Spectrum:

The mass spectrum shows a molecular ion peak [M]* at m/z 196, which corresponds to the
molecular weight of 1-(4-Cyanophenyl)-2,5-dimethylpyrrole (C13H12N2). The fragmentation
pattern provides further structural confirmation. A prominent fragment is observed at m/z 181,
corresponding to the loss of a methyl group ([M - CHs]*). Another significant peak is seen at
m/z 95, which represents the 2,5-dimethylpyrrole cationic fragment, resulting from the cleavage
of the N-C(aryl) bond.

Mass Spectrometry Fragmentation Pathway

[CeHaN]*

- C7HaN m/z = 95
G—(4—Cyanophenyl)—2,5—dimethylpyrrol3

[M - CHs]*

m/z = 181

[M]* m/z = 196 - CHs
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Figure 2: Proposed fragmentation pathway for 1-(4-Cyanophenyl)-2,5-dimethylpyrrole.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation.
The following are generalized protocols for the techniques discussed.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 1-(4-Cyanophenyl)-2,5-
dimethylpyrrole in about 0.6 mL of a deuterated solvent (e.g., CDCIls or DMSO-ds) in a
standard 5 mm NMR tube.

e Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal
resolution and sensitivity.

e 1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a
good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (& = 0.00

ppm).

e 13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A
larger number of scans is typically required for 3C NMR due to the lower natural abundance
of the 13C isotope.

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent
(e.g., dichloromethane or ethyl acetate).

o GC Conditions: Use a capillary column suitable for the analysis of aromatic and heterocyclic
compounds (e.g., a DB-5 or equivalent). Program the oven temperature with a gradient to
ensure good separation.

e MS Conditions: Employ electron ionization (El) at 70 eV. Scan a mass range that includes
the expected molecular weight of the compound (e.g., m/z 50-300).
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o Data Analysis: Identify the peak corresponding to 1-(4-Cyanophenyl)-2,5-dimethylpyrrole
in the total ion chromatogram and analyze its corresponding mass spectrum.

Conclusion

The comprehensive analysis of the *H NMR, 13C NMR, and mass spectrometry data provides
unambiguous confirmation of the structure of 1-(4-Cyanophenyl)-2,5-dimethylpyrrole. The
presented data and interpretations serve as a valuable reference for researchers utilizing this
compound in their synthetic and developmental endeavors. The detailed protocols offer a
foundation for reproducible and high-quality spectroscopic characterization.

References

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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